4-(4-Methoxyphenyl)pyridine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions . For instance, pyridine-2-carboxylic acid has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield .Chemical Reactions Analysis
The chemical reactions involving related compounds like pyridine-2-carboxylic acid have been studied . For instance, it has been used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeded through the carbocation intermediate .Scientific Research Applications
Synthesis and Characterization
- X-ray Powder Diffraction : 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid derivatives play a role in the synthesis of important intermediates, such as those used in anticoagulant synthesis, with detailed X-ray powder diffraction data available for these compounds (Wang et al., 2017).
Spectroscopy and Computational Analysis
- FT-IR and UV-Vis Characterizations : This compound and its derivatives have been extensively characterized using FT-IR and UV-Vis spectroscopy, providing insights into molecular structures, vibration wavenumbers, and electronic properties (Tamer et al., 2018).
- Density Functional Theory (DFT) Calculations : DFT has been used to investigate molecular electrostatic potential surfaces, hyperpolarizabilities, and interaction with DNA for these compounds (Tamer et al., 2018).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Pyridine derivatives, including 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, are studied for their potential as corrosion inhibitors for mild steel, showing promising results in hydrochloric acid environments (Chaitra et al., 2016), (Ansari et al., 2015).
Photophysics
- Photophysical Studies : Investigations into the photophysical properties of derivatives, focusing on processes like intramolecular charge transfer and excited state intramolecular proton transfer, provide insights into their potential applications in photonics (Behera et al., 2015).
Coordination Chemistry
- Complex Formation with Metal Ions : The compound forms complexes with metal ions such as manganese, impacting the electronic properties and reactivity of the complex. Such studies are crucial in coordination chemistry and material science (Tamer, 2017).
Synthetic Chemistry
- Synthesis of Functional Derivatives : The compound is used as a starting material for the synthesis of various functional derivatives, including Schiff bases and compounds with heterocyclic structures, highlighting its versatility in organic synthesis (Potkin et al., 2019).
Chemical Demethylation
- Demethylation Applications : This compound undergoes demethylation reactions, as demonstrated in the synthesis of key starting materials for pharmaceutical compounds (Schmid et al., 2004).
properties
IUPAC Name |
4-(4-methoxyphenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-4-2-9(3-5-11)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSCUULRPFQZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)pyridine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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